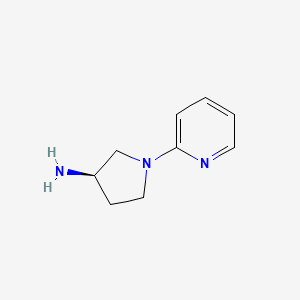

(3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine: is a chiral amine compound featuring a pyridine ring attached to a pyrrolidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and pyrrolidine derivatives.

Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions, often involving amination or reductive amination processes.

Attachment of Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution or coupling reactions, using reagents like pyridine-2-carboxaldehyde.

Chiral Resolution: The final step involves chiral resolution to obtain the (3R) enantiomer, which can be achieved through chromatographic techniques or the use of chiral auxiliaries.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Analyse Des Réactions Chimiques

Types of Reactions

(3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

Applications De Recherche Scientifique

(3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine: has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mécanisme D'action

The mechanism of action of (3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

(3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine: can be compared with similar compounds such as:

- ®-1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine : This compound features a trifluoromethyl group, which can influence its chemical properties and biological activity.

- (S)-1-(4-Trifluoromethylpyridin-2-yl)-3-aminopyrrolidine : Another similar compound with a different stereochemistry and substitution pattern.

These comparisons highlight the uniqueness of This compound

Activité Biologique

(3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H13N3, with a molecular weight of 163.22 g/mol. The compound features a pyrrolidine ring substituted with a pyridine moiety, which is crucial for its biological activity. Its structure allows for various interactions with biological targets, particularly in neurotransmitter systems.

The compound's mechanism of action primarily involves its interaction with specific receptors and enzymes:

- Neural Nicotinic Acetylcholine Receptors (nAChRs) : this compound acts as an agonist at nAChRs, which are vital for neurotransmission and muscle contraction. This interaction suggests potential applications in neuropharmacology, particularly for pain management and cognitive enhancement.

- Enzyme Inhibition : Research indicates that this compound may inhibit neuronal nitric oxide synthase (nNOS), which plays a role in neuroprotection and the modulation of blood flow in the brain . The selectivity and potency of this inhibition are essential for developing therapeutic agents targeting neurodegenerative diseases.

1. Neuropharmacological Effects

Studies have shown that this compound can modulate neurotransmitter systems, suggesting its potential role in treating conditions related to mood and cognition. Its agonistic effects on nAChRs indicate it could enhance cognitive function and mood regulation.

2. Anticancer Potential

Recent research highlights the compound's anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells, showing cytotoxicity comparable to established chemotherapeutic agents like bleomycin . The structure's three-dimensional conformation may enhance its binding affinity to target proteins involved in cancer progression.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, variations in the pyridine substituent or modifications to the pyrrolidine ring can alter its binding affinity and selectivity towards nAChRs and other targets. Comparative studies with similar compounds have shown that slight changes can significantly impact pharmacological profiles .

Case Study 1: Neuroprotection

In experimental models, this compound demonstrated protective effects against hypoxia-induced neuronal damage. In a rabbit model, it reduced mortality rates associated with cerebral palsy without affecting systemic blood pressure regulated by endothelial nitric oxide synthase (eNOS) .

Case Study 2: Anticancer Activity

In another study focusing on its anticancer effects, this compound was tested against various cancer cell lines. The results indicated significant apoptosis induction at concentrations as low as 20 µM, suggesting a promising lead for further development in oncology .

Propriétés

IUPAC Name |

(3R)-1-pyridin-2-ylpyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c10-8-4-6-12(7-8)9-3-1-2-5-11-9/h1-3,5,8H,4,6-7,10H2/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDHXHKTNGOFPW-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.